molecular formula C22H18N4O B10893108 5-(4-Methoxyphenyl)-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Methoxyphenyl)-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10893108
M. Wt: 354.4 g/mol
InChI Key: LNLZHMCOEPQZLX-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-7-(1-NAPHTHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a methoxyphenyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-7-(1-NAPHTHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature. This one-pot procedure yields the desired compound with excellent efficiency .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of microwave-assisted protocols to accelerate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-7-(1-NAPHTHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

5-(4-METHOXYPHENYL)-7-(1-NAPHTHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-7-(1-NAPHTHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines, such as:

Uniqueness

The presence of both methoxyphenyl and naphthyl groups enhances its versatility and effectiveness in various research and industrial contexts .

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7-naphthalen-1-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H18N4O/c1-27-17-11-9-16(10-12-17)20-13-21(26-22(25-20)23-14-24-26)19-8-4-6-15-5-2-3-7-18(15)19/h2-14,21H,1H3,(H,23,24,25)

InChI Key

LNLZHMCOEPQZLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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